2-Iodo-6-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-(methylthio)phenol is an organoiodine compound characterized by the presence of an iodine atom and a methylthio group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(methylthio)phenol typically involves the iodination of 6-(methylthio)phenol. One common method includes the use of iodine and a suitable oxidizing agent in the presence of a solvent like methanol . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the phenol ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-(methylthio)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Iodo-6-(methylthio)phenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-6-(methylthio)phenol in chemical reactions involves the activation of the phenol ring by the iodine atom, making it more susceptible to nucleophilic attack. The methylthio group can also participate in redox reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Iodophenol: Lacks the methylthio group, making it less versatile in certain reactions.
6-Methylthio-phenol: Lacks the iodine atom, reducing its reactivity in substitution and coupling reactions.
2-Iodo-4-(methylthio)phenol: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 2-Iodo-6-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and potential pharmaceutical applications .
Properties
Molecular Formula |
C7H7IOS |
---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
2-iodo-6-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
InChI Key |
AGGYZZDWBPPPIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.